molecular formula C11H16N2O2S B1310665 1-[2-(Methylsulphonyl)phenyl]piperazine CAS No. 313490-26-5

1-[2-(Methylsulphonyl)phenyl]piperazine

Cat. No. B1310665
M. Wt: 240.32 g/mol
InChI Key: INKLJEOCOONOOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Another synthesis approach for piperazine derivatives includes a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst . Additionally, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. These techniques help in confirming the chemical structures of the synthesized compounds . The crystal structure of certain piperazine derivatives with anti-malarial activity has been reported, indicating the importance of specific substituents for generating activity .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution reactions. For example, N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine are synthesized through nucleophilic substitution with different sulfonyl chlorides . The reaction conditions, such as solvent choice and temperature, can significantly affect the yield of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antibacterial and antifungal activities of these compounds are evaluated in vitro, with some derivatives showing excellent activities compared to standard drugs . The antidepressant and antianxiety activities of certain derivatives have also been investigated in animal models . The crystal structures of zirconium aminophosphonates containing piperazine groups have been determined, revealing different compositions and crystal structures, which are influenced by synthesis parameters such as pH .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives, including 1-[2-(Methylsulphonyl)phenyl]piperazine, have been extensively studied for their therapeutic applications across various medical fields. These compounds exhibit a wide range of pharmacological activities due to their structural versatility and ability to interact with different biological targets. Recent literature emphasizes the significance of piperazine as a core structure in the design of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules, highlighting the importance of this heterocycle in drug discovery and development processes (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in the structural framework of anti-mycobacterial compounds. The structure-activity relationship (SAR) studies provide insights into the design and optimization of new anti-TB molecules, assisting medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacophoric Groups in Antipsychotic Agents

The arylcycloalkylamines class, including phenyl piperidines and piperazines and their arylalkyl substituents, constitutes key pharmacophoric groups in several antipsychotic agents. These groups are critical for the potency and selectivity of the binding affinity at D2-like receptors, which are crucial for the therapeutic effects of antipsychotic drugs. The understanding of the contributions of these pharmacophoric groups can aid in the development of new compounds with enhanced efficacy and specificity for psychiatric disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Safety And Hazards

The safety information for “1-[2-(Methylsulphonyl)phenyl]piperazine” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLJEOCOONOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459125
Record name 1-[2-(methylsulphonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulphonyl)phenyl]piperazine

CAS RN

313490-26-5
Record name 1-[2-(methylsulphonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo(methylsulfonyl)benzene (1.10 g, 4.7 mmol) and anhydrous piperazine (2.02 g, 23.5 mmol) was heated at 110° C. overnight. Then, the mixture was cooled and partitioned between 2 N NaOH and CH2Cl2. The separated organic layer was dried over Na2SO4 and concentrated under reduced pressure. The crude residue was chromatographed (CHCl3/CH3OH, 9:1, as eluent) to give 8 as a white semisolid (0.36 g, 34% yield). 1H NMR: δ 2.58 (s, 1H, NH, D2O exchanged), 2.84 (s, 4H, piperazinic), 3.14 (s, 3H, CH3), 7.10-7.83 (m, 4H, aromatic).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Yield
34%

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